Woodfordin I

Description

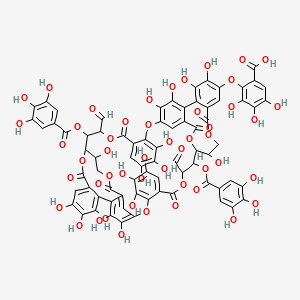

Structure

2D Structure

Properties

CAS No. |

145851-27-0 |

|---|---|

Molecular Formula |

C75H52O49 |

Molecular Weight |

1737.2 g/mol |

IUPAC Name |

2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoic acid |

InChI |

InChI=1S/C75H52O49/c76-12-38-65(123-68(106)16-1-25(78)44(88)26(79)2-16)63-33(86)14-114-70(108)19-10-36(51(95)54(98)41(19)40-18(72(110)121-63)5-29(82)46(90)53(40)97)117-61-23(7-31(84)48(92)58(61)102)74(112)120-39(13-77)66(124-69(107)17-3-27(80)45(89)28(81)4-17)64-34(87)15-115-71(109)20-9-35(116-60-22(67(104)105)6-30(83)47(91)57(60)101)50(94)55(99)42(20)43-21(73(111)122-64)11-37(52(96)56(43)100)118-62-24(75(113)119-38)8-32(85)49(93)59(62)103/h1-13,33-34,38-39,63-66,78-103H,14-15H2,(H,104,105) |

InChI Key |

MNGUZAPPIPZQQR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC(C(COC(=O)C6=CC(=C(C(=C65)O)O)OC7=C(C(=C(C=C7C(=O)O)O)O)O)O)C(C(OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O1)C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

Origin of Product |

United States |

Advanced Structural Characterization and Elucidation of Woodfordin I

Methodologies for Definitive Structure Determination

The structural elucidation of Woodfordin I is a meticulous process that integrates data from several advanced spectroscopic methods. These techniques provide complementary information, from the precise molecular mass and elemental composition to the intricate network of covalent bonds and through-space atomic relationships, culminating in the unambiguous assignment of its constitution and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the structure of complex organic molecules like this compound in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to map out the complete proton and carbon framework of the molecule.

Table 1: Selected ¹H NMR Chemical Shift Data for this compound (Data presented is a representative compilation from scientific literature and may vary based on solvent and experimental conditions.)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Glucose H-1 (A) | 6.25 | d |

| Glucose H-1 (B) | 5.51 | br s |

| Galloyl H-2',6' | 7.15 | s |

| HHDP-A H-3 | 6.72 | s |

| HHDP-B H-3 | 6.51 | s |

| Valoneoyl H-2'' | 6.89 | s |

Note: 'A' and 'B' denote the two different monomeric units within the dimer. 'd' = doublet, 's' = singlet, 'br s' = broad singlet.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. oregonstate.edulibretexts.org Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its functional group type (e.g., carbonyl, aromatic, aliphatic). oregonstate.edulibretexts.org The large number of carbon atoms in this compound results in a complex spectrum. Quaternary carbons, such as those in the carbonyl groups of the ester linkages and within the aromatic rings, are particularly important to identify and are readily observed in ¹³C NMR spectra. oregonstate.edu

Table 2: Selected ¹³C NMR Chemical Shift Data for this compound (Data presented is a representative compilation from scientific literature and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Chemical Shift (δ) ppm |

| Glucose C-1 (A) | 93.8 |

| Glucose C-1 (B) | 95.2 |

| Galloyl C-1' | 121.2 |

| Galloyl C-2',6' | 110.4 |

| Galloyl C-3',5' | 146.1 |

| Galloyl C-4' | 140.1 |

| Ester C=O | 165.0 - 170.5 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the structural puzzle of this compound by correlating different nuclei through bonds or through space. mdpi-res.comcolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. informahealthcare.com It is instrumental in tracing the connectivity within the individual glucose units and identifying adjacent protons on the aromatic rings. magritek.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu By correlating the assigned proton signals with their attached carbons, HSQC allows for the unambiguous assignment of many carbon resonances in the ¹³C NMR spectrum. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons, typically over two to four bonds (²J_CH, ³J_CH). columbia.edulibretexts.org HMBC is critical for connecting the different structural fragments of this compound. For instance, it establishes the ester linkages by showing correlations from glucose protons to the carbonyl carbons of the galloyl and HHDP units, and it links the two monomeric halves of the molecule together. informahealthcare.commagritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is vital for determining the stereochemistry and three-dimensional conformation of the molecule, including the orientation of the large macrocyclic ring and the linkages between the monomeric units. mdpi-res.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental formula of a compound with high accuracy. hmdb.ca For this compound, high-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a precise mass measurement, from which the exact molecular formula can be deduced. researchgate.net

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. libretexts.orgsavemyexams.comlibretexts.org In this process, the molecular ion of this compound is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to confirm the identity and sequence of the constituent units, such as the loss of galloyl groups or cleavages within the macrocyclic structure. researchgate.net The observed fragmentation pattern provides corroborating evidence for the structure elucidated by NMR. researchgate.net

Table 3: Representative ESI-MS Fragmentation Data for this compound

| m/z of Fragment Ion | Interpretation of Neutral Loss |

| [M-H]⁻ | Molecular Ion |

| [M-H - 152]⁻ | Loss of a gallic acid unit |

| [M-H - 302]⁻ | Loss of a hexahydroxydiphenoyl (HHDP) unit |

Advanced Spectroscopic Complementary Techniques

While NMR and MS form the cornerstone of structure elucidation, other spectroscopic methods can provide valuable complementary data. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, the IR spectrum would show characteristic absorption bands for hydroxyl (-OH) groups (broad peak), ester carbonyl (C=O) groups (strong peak), and aromatic carbon-carbon (C=C) bonds, confirming the presence of these functionalities within the molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying the stereochemistry of chiral molecules. For complex atropisomeric compounds like ellagitannins, the CD spectrum provides information about the axial chirality of the HHDP groups, which is crucial for defining the absolute configuration of the molecule.

Together, these advanced analytical methodologies provide the robust and detailed data required for the complete and definitive structural characterization of the complex natural product, this compound. chemistrysteps.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. aalto.fi The method is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular "fingerprint". researchgate.netacs.org

For a complex macrocyclic ellagitannin like this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent functional groups. While a specific spectrum for this compound is not detailed in the available literature, data from related hydrolysable tannins allows for the prediction of its key spectral features. researchgate.net These typically include:

A strong and broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibrations from the numerous phenolic and alcoholic hydroxyl groups. scispace.com

Strong absorption peaks around 1700-1740 cm⁻¹, which are indicative of the C=O (carbonyl) stretching vibrations from the ester linkages (galloyl and hexahydroxydiphenoyl groups). scispace.com

Absorption bands in the 1620-1500 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic rings of the galloyl moieties.

This information is crucial for confirming the presence of the core components of the tannin structure.

Table 1. Predicted Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Phenolic and alcoholic hydroxyls |

| 1740-1700 (strong) | C=O stretch | Ester linkages (galloyl, HHDP) |

| 1620-1500 | C=C stretch | Aromatic rings |

| 1320-1210 | C-O stretch | Ester groups |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. azooptics.com The parts of a molecule that absorb this light are known as chromophores, which are typically systems of conjugated π-electrons. nih.govlibretexts.org

Circular Dichroism (CD) for Stereochemical Elucidation

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. ijper.org It measures the differential absorption of left- and right-circularly polarized light, which is a property of optically active compounds. nii.ac.jp This technique is particularly valuable for determining the stereochemistry of molecules, including the absolute configuration of chiral centers and the conformation of molecules exhibiting axial chirality. worldscientific.comnih.gov

For macrocyclic ellagitannins like this compound, CD spectroscopy is crucial for determining the stereochemistry of the hexahydroxydiphenoyl (HHDP) groups. mdpi.com These groups are attached to the glucose core, and restricted rotation around the biaryl bond creates a form of axial chirality known as atropisomerism. researchgate.netnih.gov The configuration of these HHDP units is typically (S) when linked at the 2,3- or 4,6-positions of D-glucopyranose and (R) when at the 3,6-positions. worldscientific.com

The CD spectrum of an ellagitannin exhibits characteristic Cotton effects (positive or negative peaks) that are directly related to the atropisomerism of its HHDP units. mdpi.com For example, studies on related ellagitannins have shown that specific positive and negative Cotton effects in the 220-260 nm range can be used to assign the (S) or (R) configuration of the biaryl axis. mdpi.com By comparing the experimental CD spectrum of this compound with those of related compounds of known stereochemistry, or with spectra predicted by computational methods, its absolute stereochemistry can be elucidated. mdpi.commdpi.com

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

X-ray crystallography is considered the definitive method for determining the complete three-dimensional structure of a molecule, including the absolute configuration of all its stereogenic centers. preprints.orgnih.gov The technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com

However, obtaining a single crystal suitable for X-ray analysis can be a significant challenge for large, complex, and often non-crystalline natural products like macrocyclic ellagitannins. mdpi.comacs.org There are no specific reports found detailing a successful X-ray crystallographic analysis of this compound itself. The structural elucidation of this compound and similar large oligomeric ellagitannins has therefore relied heavily on a combination of other spectroscopic methods (NMR, MS) and chemical degradation, complemented by chiroptical data from CD spectroscopy. mdpi.comnih.gov In cases where crystal structures of related, smaller ellagitannins have been obtained, they have provided invaluable reference points for confirming the stereochemistry proposed by other methods. mdpi.com

Computational Chemistry and In Silico Approaches in Structural Analysis

Computational chemistry has become an indispensable tool in the structural analysis of complex natural products. acs.org These methods allow researchers to model molecular structures, predict their properties, and interpret experimental data with greater accuracy. acs.orgnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to represent and study the behavior of molecules in three-dimensional space. rsc.org These simulations can predict the most stable conformations of a molecule and explore its dynamic movements over time. researchgate.net

For a large and flexible molecule like this compound, which is a macrocyclic dimer, molecular modeling is essential for understanding its conformational preferences. preprints.org The molecule's size and the restricted rotation around certain bonds mean it can exist in various conformations. nih.gov Molecular dynamics simulations can help identify the lowest-energy conformers, which are the most likely to be observed experimentally. acs.org This information is critical for correctly interpreting spectroscopic data, particularly for NMR and CD, where the observed spectrum is a population-weighted average of all contributing conformers. faccts.de While specific molecular dynamics studies on this compound were not found, this approach has been applied to other complex hydrolysable tannins to understand their structure and flexibility. preprints.org

Prediction of Spectroscopic Parameters

A powerful application of computational chemistry is the prediction of spectroscopic parameters. nih.gov Using methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), it is possible to calculate theoretical spectra (e.g., NMR, UV, and CD) for a proposed structure. acs.orgscm.com

This approach is particularly valuable in stereochemical assignments. nih.gov For this compound, several stereoisomers are theoretically possible due to the atropisomerism of the HHDP groups. By calculating the theoretical CD spectrum for each possible isomer and comparing them to the experimental spectrum, the correct absolute configuration can be determined with a high degree of confidence. aalto.fifaccts.de This method has been successfully used to revise or confirm the structures of other complex ellagitannins. acs.org The process involves first finding the lowest energy conformers through molecular modeling, then performing TDDFT calculations on these conformers to generate a Boltzmann-averaged spectrum. nih.gov The close match between a calculated and an experimental spectrum provides strong evidence for the proposed structure. aalto.fi

Biosynthesis and Chemical Synthesis Strategies for Woodfordin I

Investigating the Natural Biosynthetic Pathway of Woodfordin I

The biosynthesis of ellagitannins is a complex process that begins with simple phenolic and sugar precursors and proceeds through a series of enzymatic esterification and oxidative coupling reactions. utu.fi The structural diversity of these compounds arises from the numerous ways in which precursor units can be combined. utu.fi

The biosynthetic journey to this compound begins with fundamental building blocks derived from primary metabolic pathways. The core structure originates from glucose and gallic acid. The initial key intermediate in the formation of all hydrolyzable tannins is 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), which is formed by the esterification of the hydroxyl groups of a glucose molecule with five units of gallic acid. utu.fiwikipedia.org

From PGG, the pathway diverges to create a variety of monomeric ellagitannins. A crucial step is the first intramolecular C-C oxidative coupling between two adjacent galloyl groups of PGG to form a hexahydroxydiphenoyl (HHDP) group, yielding the first true ellagitannin, tellimagrandin II. utu.fimdpi.com this compound is a dimeric structure, and its biogenesis is believed to proceed through the coupling of two monomeric ellagitannin units. mdpi.com The specific monomeric precursor for the closely related macrocyclic dimer, oenothein B, is tellimagrandin I. mdpi.com Tellimagrandin I is formed by the degalloylation of tellimagrandin II at the anomeric centre of the glucose core. utu.fi Given their structural similarity and co-occurrence in Woodfordia fruticosa, it is hypothesized that tellimagrandin I also serves as the direct precursor molecule for the formation of this compound. mdpi.com

| Precursor Stage | Compound Name | Role in Biosynthesis |

| Primary Precursors | Gallic Acid, Glucose | Fundamental building blocks |

| Key Intermediate | 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) | Central precursor for all hydrolyzable tannins |

| Monomeric Ellagitannin | Tellimagrandin II | First ellagitannin formed via intramolecular C-C coupling |

| Monomeric Ellagitannin | Tellimagrandin I | Direct precursor for intermolecular coupling to form macrocyclic dimers |

The conversion of PGG into various ellagitannins is governed by specific enzymatic reactions, although not all steps have been fully characterized. The key transformations are oxidative coupling reactions catalyzed by plant enzymes such as laccases and peroxidases. mdpi.com

The formation of the HHDP group in tellimagrandin II from PGG is an intramolecular C-C coupling reaction. This process is believed to be catalyzed by a laccase-like enzyme that facilitates the removal of hydrogen atoms from the hydroxyl groups of two spatially adjacent galloyl units on the glucose core. mdpi.com This generates phenoxy radicals which then couple to form the C-C bond of the HHDP moiety.

Subsequent steps, such as the formation of oligomeric ellagitannins, are also under enzymatic control. utu.fi The intermolecular C-O couplings that lead to dimeric structures like this compound are reminiscent of the C-C couplings and are also thought to be mediated by laccase-like enzymes. mdpi.com These enzymes provide the necessary oxidative potential and stereochemical control to direct the coupling of the monomeric precursors into the complex, three-dimensional structures of the final natural products.

The defining feature of this compound is its macrocyclic dimeric structure, which is formed through intermolecular oxidative coupling reactions. This process is a hallmark of the biogenesis of many complex ellagitannins. mdpi.com this compound is biogenetically produced by the coupling of two molecules of a monomeric ellagitannin, believed to be tellimagrandin I. mdpi.com

The formation of the macrocycle involves at least two intermolecular C-O oxidative couplings. This type of reaction forms diaryl ether bonds between the two monomer units. The enzymatic machinery, likely involving laccases, catalyzes the formation of phenoxy radicals on the tellimagrandin I molecules. mdpi.com These reactive radical species then undergo coupling to forge the ether linkages that bridge the two monomers, resulting in the large ring structure characteristic of this compound and the related compound oenothein B. mdpi.com This precise and controlled coupling is remarkable, as it connects specific positions on each monomer to create the thermodynamically stable macrocyclic structure. The presence of oligomers such as woodfordins D, E, and F (a trimer and tetramer, respectively) in W. fruticosa suggests that this intermolecular oxidative coupling can continue, adding more monomeric units to the growing tannin polymer. mdpi.com

Synthetic Approaches to this compound and its Analogues

The chemical synthesis of complex natural products like this compound represents a significant challenge in organic chemistry. These efforts are crucial for confirming structures, providing material for biological studies, and enabling the creation of novel analogues with potentially enhanced properties.

As of now, a complete total synthesis of this compound has not been reported in the scientific literature. The synthesis of such a complex polyphenolic macrocycle is fraught with difficulties. Key challenges include:

Stereocontrol: The molecule contains numerous stereocenters, including the chiral glucose core and the atropisomeric chirality of the HHDP bridge, which must be controlled during synthesis.

Protecting Group Strategy: The large number of reactive phenol (B47542) hydroxyl groups requires a sophisticated and orthogonal protecting group strategy to ensure that reactions occur only at the desired positions.

Regioselectivity of Oxidative Coupling: The most significant challenge lies in achieving the correct regioselectivity during the intermolecular oxidative coupling step to form the macrocycle. In a laboratory setting, mimicking the precise enzymatic control that nature uses to form the specific C-O linkages is exceptionally difficult. jst.go.jp

Synthetic efforts toward simpler ellagitannins have provided valuable insights. For instance, the synthesis of corilagin, which contains an HHDP bridge, was achieved using a biomimetic oxidative phenol coupling reaction with a copper(II) complex. jst.go.jp However, this approach often leads to mixtures of products, and achieving high yields of the desired isomer for a complex macrocycle like this compound remains a formidable obstacle. jst.go.jp

Semisynthesis offers a more accessible route to novel analogues of complex natural products by using the naturally isolated compound as a starting material for chemical modification. researchgate.net This approach bypasses the need for a lengthy and often low-yielding total synthesis.

For this compound, a semisynthetic strategy would involve its isolation from Woodfordia fruticosa followed by targeted chemical reactions. Potential modifications could include:

Esterification or Etherification: The free phenolic hydroxyl groups could be selectively esterified or etherified to probe their importance for biological activity.

Glycosylation: Additional sugar moieties could be attached to the molecule.

Modification of Galloyl Groups: The peripheral galloyl groups could be altered or removed.

These derivatization strategies are invaluable in medicinal chemistry for establishing structure-activity relationships (SAR). By creating a library of this compound analogues and testing their biological activities, researchers can identify the key structural features responsible for its effects and potentially design new compounds with improved therapeutic profiles. While the general methodology is well-established for natural products, specific published reports on the semisynthetic modification of this compound are not currently available. nih.gov

Advancements in Biotechnological Production and Elicitation of Secondary Metabolites

The production of complex secondary metabolites such as this compound through traditional chemical synthesis is often commercially unviable due to low yields and intricate multi-step processes. Consequently, biotechnological approaches using plant cell and tissue cultures have emerged as a promising alternative for the sustainable production of valuable plant-derived compounds. researchgate.netresearchgate.net In vitro cultures of Woodfordia fruticosa, the natural source of this compound, have been established, indicating the potential for biotechnological production of its bioactive constituents. dntb.gov.uanih.gov

Elicitation, the application of biotic or abiotic stressors to in vitro cultures to induce or enhance the biosynthesis of secondary metabolites, is a key strategy in plant biotechnology. mdpi.com This technique leverages the plant's natural defense mechanisms, which often involve the increased production of phenolic compounds like tannins. While specific studies on the elicitation of this compound are not extensively documented, research on related compounds and plant systems provides a strong basis for its potential application.

Various elicitors have been shown to be effective in stimulating the production of phenolic compounds, including tannins, in plant cell cultures. These can be broadly categorized as biotic (e.g., fungal extracts, polysaccharides) and abiotic (e.g., heavy metals, salts, UV radiation). The response to elicitation is highly dependent on factors such as the specific elicitor, its concentration, the duration of exposure, and the growth stage of the cell culture. For instance, in Taxus cell cultures, different elicitors had varied effects on the production of phenolic compounds. mdpi.com Given that this compound is a tannin, it is plausible that its production in Woodfordia fruticosa cell cultures could be significantly enhanced through the strategic application of elicitors.

Below is a table summarizing common elicitors and their general effects on the production of secondary metabolites in plant cell cultures, which could be applicable for enhancing this compound synthesis.

| Elicitor Type | Examples | General Effects on Secondary Metabolite Production |

| Biotic | Yeast Extract, Chitosan, Fungal Polysaccharides | Often leads to a significant increase in the production of phenolic compounds and phytoalexins as part of the plant's defense response. |

| Abiotic | Methyl Jasmonate, Salicylic Acid | These signaling molecules are involved in plant defense pathways and can trigger a broad spectrum of secondary metabolite accumulation. |

| Abiotic | Heavy Metal Salts (e.g., Copper Sulfate, Silver Nitrate) | Can induce oxidative stress, leading to an upregulation of antioxidant compounds, including tannins. |

| Physical | UV Radiation, Osmotic Stress | These physical stressors can stimulate the phenylpropanoid pathway, which is a precursor for tannin biosynthesis. |

Further research focused on optimizing culture conditions and developing specific elicitation strategies for Woodfordia fruticosa cell lines would be crucial for the successful biotechnological production of this compound.

Chemical Reactivity and Transformation Studies of this compound

The chemical reactivity of complex dimeric ellagitannins like this compound is largely dictated by the numerous phenolic hydroxyl groups and the hydrolyzable ester linkages within its macrocyclic structure. While specific reaction studies on this compound are limited, the general chemical behavior of ellagitannins provides a framework for understanding its potential transformations.

Oxidation Reactions and Products

The phenolic moieties of this compound are susceptible to oxidation, which can be initiated by enzymes (e.g., laccases, peroxidases), chemical oxidants, or autoxidation under certain conditions. nih.govresearchgate.net Oxidation of the galloyl and hexahydroxydiphenoyl (HHDP) groups can lead to the formation of quinones and other oxidized species. These reactions can result in changes in the molecule's color, biological activity, and its ability to interact with other molecules like proteins. acs.org In the context of ellagitannin biosynthesis, oxidative coupling of monomeric units is a key step in the formation of dimers like this compound. nih.govutu.fi Further oxidation can lead to the formation of more complex oligomeric tannins. researchgate.net

The potential products from the oxidation of a dimeric ellagitannin are summarized in the table below.

| Reactant | Oxidizing Agent | Potential Products | General Observations |

| Dimeric Ellagitannin | Laccase/O₂ | Higher molecular weight oligomers | Enzymatic oxidation can lead to polymerization. |

| Dimeric Ellagitannin | Peroxidase/H₂O₂ | Quinone derivatives, degradation products | Peroxidases can catalyze the oxidation of phenolic groups. |

| Dimeric Ellagitannin | Air (autoxidation) | Complex mixtures of oxidized and polymerized tannins | Autoxidation is often a slow process, influenced by pH and metal ions. |

Reduction Reactions and Products

The chemical reduction of ellagitannins is less commonly studied than their oxidation. However, certain functional groups within this compound could potentially undergo reduction. For instance, any quinone moieties formed through oxidation could be reduced back to hydroquinones. It has been proposed in the biosynthesis of some ellagitannins that a dehydrohexahydroxydiphenoyl (DHHDP) group is first formed via oxidative coupling of two galloyl groups, and then subsequently reduced to an HHDP group. nih.govresearchgate.net This suggests that reduction reactions play a role in the natural formation and transformation of these molecules. The use of reducing agents like ascorbic acid has been shown to reduce DHHDP esters to HHDP esters in model systems. researchgate.net

The table below outlines potential reduction reactions for ellagitannin-related structures.

| Reactant | Reducing Agent | Potential Products | General Observations |

| Dehydrohexahydroxydiphenoyl (DHHDP) ester | Ascorbic Acid | Hexahydroxydiphenoyl (HHDP) ester | This reaction is relevant to the proposed biosynthetic pathways of some ellagitannins. |

| Ellagitannin-derived quinone | Sodium borohydride | Ellagitannin-derived hydroquinone (B1673460) | Quinones formed from oxidation can be reduced back to their hydroquinone form. |

Substitution Reactions

The aromatic rings of the galloyl and HHDP units in this compound are electron-rich and can potentially undergo electrophilic substitution reactions. However, the bulky nature of the macrocyclic structure may sterically hinder such reactions. More common are nucleophilic substitution reactions at the ester linkages.

Under acidic or basic conditions, the ester bonds in ellagitannins are susceptible to hydrolysis, which is a form of nucleophilic acyl substitution. acs.org Acid-catalyzed hydrolysis of ellagitannins typically yields the constituent polyol (glucose in the case of this compound's presumed biosynthetic precursors), gallic acid, and ellagic acid, the latter being formed by the spontaneous lactonization of the released HHDP acid. cirad.frnih.gov This hydrolysis is a key reaction in the degradation of ellagitannins.

The table below summarizes the hydrolysis of ellagitannins.

| Reactant | Conditions | Products | General Observations |

| Ellagitannin | Acidic hydrolysis (e.g., HCl) | Polyol (e.g., glucose), Gallic Acid, Ellagic Acid | This is a common method for the structural analysis of ellagitannins. |

| Ellagitannin | Basic hydrolysis (e.g., NaOH) | Polyol, Gallate, Ellagate | Basic conditions also lead to the cleavage of ester bonds. |

Despite a comprehensive search for scientific literature, no research articles or data were found detailing the effects of the chemical compound "this compound" on the molecular and cellular mechanisms of malignant cell growth, specifically in the context of leukemia cell lines.

The planned article was to be structured around the preclinical focus of this compound's role in modulating malignant cell growth, with a specific emphasis on its ability to induce programmed cell death (apoptosis) in leukemia cells. The intended investigation was to cover the following detailed mechanisms:

Mitochondria-Dependent Apoptotic Pathway Activation: The process by which this compound might trigger the intrinsic pathway of apoptosis, which is heavily reliant on mitochondrial function.

Loss of Mitochondrial Transmembrane Potential (MMP): A key indicator of mitochondrial distress and a critical event in the initiation of apoptosis.

Intracellular Calcium Ion Concentration Elevation: The potential role of this compound in disrupting calcium homeostasis, which can be a potent trigger for apoptosis.

Cytochrome c Cytosolic Accumulation: The release of this mitochondrial protein into the cytoplasm is a pivotal step in the activation of the apoptotic cascade.

Caspase Cascade Activation (Caspase-9 and Caspase-3): The downstream activation of these key executioner enzymes that dismantle the cell during apoptosis.

Unfortunately, the absence of any available research on these specific interactions between this compound and leukemia cell lines prevents the generation of a scientifically accurate and informative article as requested. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential mechanisms of this compound in this context.

Molecular and Cellular Mechanisms of Woodfordin I in Biological Systems Preclinical Focus

Mechanisms in Malignant Cell Growth Modulation

Induction of Programmed Cell Death (Apoptosis) in Leukemia Cell Lines

Modulation of Bcl-2 Family Proteins (Downregulation of Bcl-2 and Bcl-xL, Upregulation of Bax)

Preclinical research primarily utilizing extracts of Woodfordia fruticosa, a known source of Woodfordin I, has shed light on the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. A study on an ethanol (B145695) extract of Woodfordia fruticosa demonstrated a significant, dose-dependent apoptotic effect on hepatocellular carcinoma (HepG2) cells nih.gov. This effect was accompanied by a marked downregulation of the anti-apoptotic protein Bcl-2 and a significant upregulation of the pro-apoptotic protein Bax nih.gov. Specifically, treatment with a 70% ethanol extract resulted in a 0.08-fold expression of Bcl-2 and a 3.65-fold increase in Bax expression nih.gov. This shift in the Bax/Bcl-2 ratio is a key indicator of the intrinsic pathway of apoptosis activation.

Another study investigating an ethyl acetate (B1210297) fraction of the methanolic extract of Woodfordia fruticosa flowers also confirmed its ability to induce apoptosis in HepG2 cells journalijar.com. While this study focused on the downregulation of NF-κB and upregulation of p53 and p21, the induction of apoptosis inherently involves the Bcl-2 family of proteins journalijar.com. Furthermore, a study on diabetic rats showed that an extract of Woodfordia fruticosa flowers led to the upregulation of Bcl-2 expression in renal tissue, suggesting a protective, anti-apoptotic role in that specific context, which highlights the context-dependent activity of the plant's constituents researchgate.netnih.gov. However, in the context of cancer cells, the available data points towards a pro-apoptotic mechanism of action through the modulation of Bcl-2 family proteins. Information specifically detailing the effects of isolated this compound on Bcl-xL is not prevalent in the reviewed literature.

Table 1: Effect of Woodfordia fruticosa Extract on Bcl-2 Family Gene Expression in HepG2 Cells

| Treatment | Concentration | Bcl-2 Fold Change | Bax Fold Change |

|---|---|---|---|

| 70% Ethanol Extract | 30 µg/mL | 0.08 | 3.65 |

Data from a study on the dose-dependent apoptotic effect of Woodfordia fruticosa on hepatocellular carcinoma (HepG2) cells. nih.gov

Signaling Pathway Interventions in Oncogenesis

There is currently a lack of specific preclinical data in the scientific literature detailing the direct inhibitory effects of this compound on cellular protein tyrosine phosphorylation. Protein tyrosine kinases (PTKs) are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, and differentiation nih.gov. Their dysregulation is a hallmark of many cancers, making them a key target for anticancer drug development nih.gov. Numerous natural compounds have been investigated as PTK inhibitors nih.govmdpi.com. While extracts from Woodfordia fruticosa, containing this compound, have demonstrated anticancer properties, their specific action on protein tyrosine phosphorylation has not been elucidated in the available research.

Specific preclinical studies on the direct effect of this compound on the downregulation of c-Abl and Bcr-Abl oncogenes are not available in the reviewed scientific literature. The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent in chronic myeloid leukemia (CML) nih.govnih.gov. Inhibition of the Bcr-Abl kinase activity is a validated therapeutic strategy for CML nih.govnih.gov. While various natural and synthetic compounds are being explored as Bcr-Abl inhibitors, there is no current research to suggest that this compound directly targets and downregulates the expression or activity of c-Abl or Bcr-Abl. A study on Artemisia vulgaris extract did show a reduction in BCR-ABL expression, highlighting that plant-derived extracts can have such effects nih.gov.

Extracts from Woodfordia fruticosa have been shown to induce cell cycle arrest in cancer cells. A study on hepatocellular carcinoma (HepG2) cells demonstrated that a 70% ethanol extract of Woodfordia fruticosa induced a dose-dependent increase in G2/M phase arrest nih.gov. At a concentration of 30 µg/mL, the extract caused 30.69% of the cells to accumulate in the G2/M phase of the cell cycle nih.gov. This arrest in the cell cycle is a common mechanism by which anticancer agents prevent the proliferation of malignant cells. The ethyl acetate fraction of a methanolic extract of Woodfordia fruticosa flowers was also found to upregulate the cell cycle regulatory gene p21, which is a known inhibitor of cyclin-dependent kinases and can lead to cell cycle arrest journalijar.com. The specific mechanisms by which isolated this compound induces cell cycle arrest, including its effects on various cyclins and cyclin-dependent kinases, require further investigation.

Table 2: Effect of Woodfordia fruticosa Extract on Cell Cycle Distribution in HepG2 Cells

| Treatment | Concentration | % Cells in G2/M Phase |

|---|---|---|

| 70% Ethanol Extract | 30 µg/mL | 30.69% |

| 30% Ethanol Extract | 30 µg/mL | 24.53% |

Data from a study on the dose-dependent apoptotic effect of Woodfordia fruticosa on hepatocellular carcinoma (HepG2) cells. nih.gov

Mechanisms of Anti-Inflammatory Activity

Modulation of Inflammatory Mediators Synthesis and Release

Extracts of Woodfordia fruticosa, which contain this compound, have demonstrated significant anti-inflammatory properties through the modulation of various inflammatory mediators. Studies have shown that these extracts can inhibit the release of histamine (B1213489) and serotonin, key mediators in the early phase of inflammation ijpsr.com. An in vivo study using a rat paw edema model showed that an aqueous extract of Woodfordia fruticosa stems bark exhibited significant anti-inflammatory activity ijpsr.com.

Furthermore, the anti-inflammatory effects of Woodfordia fruticosa extracts are believed to be linked to the inhibition of pro-inflammatory enzymes and cytokines. While direct studies on this compound are limited, a computational analysis of compounds from Woodfordia fruticosa leaves, including flavonoids, showed potent binding affinity against neuronal nitric oxide synthase, suggesting a potential mechanism for reducing nitric oxide (NO) production, a key inflammatory mediator semanticscholar.orgresearchgate.net. In vitro studies on Woodfordia fruticosa flower extracts have also demonstrated anti-inflammatory activity by inhibiting protein denaturation, a marker of inflammation proquest.comresearchgate.net. The ability of the extracts to stabilize red blood cell membranes further suggests a mechanism of inhibiting the release of lysosomal enzymes that contribute to inflammation nih.gov. While these findings are promising, further research is needed to specifically delineate the role of this compound in modulating the synthesis and release of a broader range of inflammatory mediators such as prostaglandins, TNF-α, and various interleukins.

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Defense Systems

This compound, a macrocyclic ellagitannin, is presumed to be a significant contributor to the antioxidant properties observed in extracts of Woodfordia fruticosa. The antioxidant activity of tannins and flavonoids, classes of compounds to which this compound belongs, is well-documented. These compounds can impede autoxidation by inhibiting the generation of free radicals or by interrupting their propagation through various mechanisms. nih.gov This action helps to prevent or mitigate oxidative damage to cellular macromolecules. nih.gov

The antioxidant potential of extracts from Woodfordia fruticosa, which contains this compound and related tannins, has been evaluated using several in vitro assays. Methanol (B129727) and water extracts of W. fruticosa have demonstrated significant scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals. labcorp.com The free radical scavenging activity of flavonoids is often attributed to their chemical structure, particularly the presence of hydroxyl groups that can donate a hydrogen atom to a free radical, thereby neutralizing it. nih.gov Specifically, the o-dihydroxy group in the B ring of flavonoids is a key feature for potent antioxidant and free radical scavenging activities. nih.gov

While direct studies on this compound's effect on specific antioxidant defense enzymes are limited, ethanolic extracts of W. fruticosa flowers have been shown to significantly increase the activities of key antioxidant enzymes such as catalase, superoxide (B77818) dismutase, glutathione (B108866) reductase, and glutathione peroxidase in preclinical models. nih.gov This suggests that constituents of the extract, likely including this compound, can bolster the endogenous antioxidant defense system.

Table 1: Free Radical Scavenging Activity of Woodfordia fruticosa Extracts

| Extract/Fraction | DPPH IC₅₀ (µg/mL) |

|---|---|

| Methanol Extract (MEWF) | 1.86 ± 0.16 |

| Ethyl Acetate Fraction (EAFMEWF) | 4.30 ± 0.28 |

| n-Hexane Fraction (NHFMEWF) | 47.03 ± 0.57 |

| Ascorbic Acid (Standard) | 0.22 ± 0.02 |

Data sourced from a study on the antioxidant potential of W. fruticosa leaves.

Immunomodulatory Effects on Phagocyte Functions and Cytokine Production

Currently, there is a lack of direct preclinical research specifically investigating the effects of the isolated compound this compound on phagocyte functions and the production of cytokines. While immunomodulatory agents can influence phagocytosis and intracellular bactericidal activity of polymorphonuclear cells, specific data for this compound is not available in the reviewed literature. nih.gov Phagocytosis is a primary function of immune cells like macrophages and is critical for clearing pathogens and cellular debris. explicyte.com The activation of macrophages can lead to the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.gov However, without specific studies on this compound, its direct impact on these immunological processes remains uncharacterized.

Mechanisms of Antimicrobial Activity

Inhibition of Bacterial Growth and Biofilm Formation

While direct studies on this compound are limited, related compounds from the Woodfordia genus have demonstrated significant antimicrobial and antibiofilm activities. Galloyl-flavonoid glycosides isolated from Woodfordia uniflora have been shown to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net These compounds, while exhibiting only marginal direct antibacterial potency on their own, demonstrated a strong synergistic effect with methicillin (B1676495) against MRSA. researchgate.net This suggests a mechanism that interferes with bacterial resistance pathways, particularly those associated with biofilm formation.

Biofilms are complex communities of microorganisms encased in a self-produced matrix, which confers protection against antibiotics and host immune responses. mdpi.com The inhibition of biofilm formation is a key strategy to combat persistent and antibiotic-resistant infections. Compounds that can disrupt biofilm integrity or prevent its formation can render bacteria more susceptible to conventional antibiotics. The activity of compounds from Woodfordia species against MRSA biofilms suggests that they may interfere with the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. researchgate.net

Potential Molecular Targets within Microbial Physiology

Research on Woodfordin C, a closely related macrocyclic tannin dimer also found in Woodfordia fruticosa, has identified DNA topoisomerase II as a molecular target. Woodfordin C was found to be a potent inhibitor of this enzyme, which is crucial for DNA replication, transcription, and repair in bacteria. Inhibition of DNA topoisomerase II leads to the disruption of essential cellular processes, ultimately resulting in bacterial cell death. Given the structural similarity, it is plausible that this compound may share this mechanism of action.

Furthermore, studies on other antimicrobial compounds from Woodfordia suggest that they may act by remodeling bacterial metabolism. researchgate.net Specifically, these compounds were found to impact central carbon metabolism and glutamine biosynthesis in MRSA. researchgate.net This metabolic disruption leads to an imbalance in the precursors required for the synthesis of the bacterial cell envelope and biofilm components, resulting in abnormal cell formation and reduced biofilm production. researchgate.net The reduction in key metabolites in glycolysis can lead to lower energy production and smaller cell sizes. researchgate.net

Mechanisms in Metabolic Regulation

Influence on Carbohydrate Metabolism Enzymes (General for Woodfordia fruticosa extracts)

Extracts from Woodfordia fruticosa have been shown to influence key enzymes involved in carbohydrate metabolism, which is a therapeutic approach for managing postprandial hyperglycemia. nih.gov The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase in the digestive tract can delay the absorption of glucose. nih.gov

Hydroalcoholic extracts of W. fruticosa flowers have demonstrated inhibitory effects on both α-amylase and α-glucosidase. explicyte.com Similarly, various fractions of a methanol extract from W. fruticosa leaves also exhibited α-amylase inhibitory activity. nih.gov This suggests that phytochemicals present in the plant, including tannins like this compound and flavonoids, are likely responsible for this enzymatic inhibition. nih.gov By slowing down the breakdown of complex carbohydrates into absorbable monosaccharides, these compounds can help in regulating blood glucose levels.

Table 2: α-Amylase Inhibitory Activity of Woodfordia fruticosa Leaf Extracts

| Extract/Fraction | IC₅₀ (µg/mL) |

|---|---|

| Methanol Extract (MEWF) | 725.04 ± 7.48 |

| n-Hexane Fraction (NHFMEWF) | 156.32 ± 1.32 |

| Ethyl Acetate Fraction (EAFMEWF) | 444.98 ± 1.98 |

| Acarbose (Standard) | 103.77 ± 1.02 |

Data represents the concentration required for 50% inhibition of α-amylase activity. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design of Woodfordin I Analogues

Identification of Key Structural Motifs Governing Biological Efficacy

The biological activity of ellagitannins like Woodfordin I is intrinsically linked to their complex chemical architecture. While specific SAR studies on a wide range of this compound derivatives are not extensively documented, general principles for this class of compounds suggest that the following structural features are crucial for their bioactivity:

The Macrocyclic Ring: The large ring structure imposes a specific three-dimensional conformation that is essential for fitting into the binding sites of target proteins.

Hydrolyzable Tannin Moieties: The presence of galloyl and hexahydroxydiphenoyl (HHDP) groups is fundamental. The phenolic hydroxyl groups on these moieties can participate in hydrogen bonding and other interactions with biological targets.

Glycosidic Linkages: The sugar core to which the tannin units are attached influences the molecule's solubility, stability, and pharmacokinetic properties.

Alterations to any of these key motifs would be expected to modulate the biological efficacy of this compound, forming the basis for the rational design of new analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a compound series like this compound analogues, a QSAR model could predict the bioactivity of newly designed molecules before their synthesis, thereby saving time and resources.

A typical QSAR study for this compound derivatives would involve:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values against a cancer cell line) would be compiled.

Descriptor Calculation: For each analogue, a set of molecular descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, and steric parameters) would be calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a model that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. nih.gov

While specific QSAR models for this compound are not yet widely published, the principles of this methodology are well-established and could be readily applied to guide the optimization of its structure. mdpi.com

Below is an interactive data table illustrating a hypothetical set of this compound analogues and their cytotoxic activities, which could serve as a basis for a QSAR study.

| Compound | Modification | LogP | Molecular Weight | IC50 (µM) |

| This compound | - | 2.5 | 1569.2 | 15 |

| Analogue 1 | Removal of a galloyl group | 1.8 | 1417.1 | 35 |

| Analogue 2 | Addition of a hydroxyl group | 2.3 | 1585.2 | 12 |

| Analogue 3 | Methylation of a phenolic group | 2.9 | 1583.2 | 20 |

| Analogue 4 | Replacement of glucose with rhamnose | 2.6 | 1553.2 | 18 |

Ligand-Receptor Interaction Analysis through Computational Approaches

Computational methods such as molecular docking and molecular dynamics simulations are invaluable for elucidating the interactions between a ligand like this compound and its biological target at an atomic level. researchgate.net Given that this compound is an inhibitor of DNA topoisomerase II, these computational tools can provide insights into its mechanism of action. nih.gov

A computational analysis would typically proceed as follows:

Preparation of Structures: The three-dimensional structures of this compound and the target protein (DNA topoisomerase II) are obtained or modeled.

Molecular Docking: this compound is "docked" into the binding site of the protein to predict its preferred binding orientation and affinity. This can help identify key amino acid residues involved in the interaction.

Molecular Dynamics Simulations: These simulations can provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the interaction and revealing conformational changes that may occur upon binding.

The insights gained from these computational studies are instrumental in understanding the binding mode of this compound and can guide the design of new derivatives with improved binding affinity and selectivity. For instance, if a particular hydroxyl group is found to form a critical hydrogen bond with the receptor, analogues could be designed to enhance this interaction.

Rational Design and Synthesis of Novel this compound Derivatives for Enhanced Bioactivity

The culmination of SAR, QSAR, and computational analyses is the rational design and synthesis of novel this compound derivatives with enhanced biological activity. mdpi.com This process involves making targeted chemical modifications to the parent molecule based on the understanding of its structure-activity landscape.

Strategies for the rational design of this compound analogues could include:

Simplification of the Macrocyclic Core: To improve synthetic accessibility and potentially enhance pharmacokinetic properties.

Modification of the Galloyl and HHDP Groups: To optimize interactions with the target protein, for example, by introducing different substituents to modulate electronic and steric properties.

Alteration of the Glycosidic Linkages: To improve stability or modify solubility.

Introduction of Novel Functional Groups: To explore new binding interactions or to introduce functionalities that could confer additional biological activities.

The synthesis of these novel derivatives is a complex undertaking due to the intricate structure of this compound. However, advancements in synthetic organic chemistry are making the synthesis of such complex natural product analogues increasingly feasible. nih.govnih.gov Each newly synthesized derivative would then be subjected to biological evaluation, and the results would be used to refine the SAR and QSAR models, leading to an iterative cycle of design, synthesis, and testing aimed at developing a potent and selective therapeutic agent.

Preclinical Pharmacological Investigations of Woodfordin I

In Vitro Experimental Models

In vitro studies are fundamental in preclinical research, providing initial insights into the biological activity of a compound at a cellular and molecular level. For Woodfordin I and its analogues, these investigations have focused on anticancer, enzyme-inhibiting, antioxidant, and antimicrobial properties.

Cell Line-Based Proliferation and Apoptosis Assays

While direct studies on this compound are limited in the available literature, extensive research on the structurally similar compound Woodfordin C (also known as Woodfruticosin) provides significant insight into the potential cytotoxic and antiproliferative effects of this class of molecules.

Woodfordin C has demonstrated growth inhibitory activity against various human tumor cell lines. nih.gov Research indicates it shows notable activity against PC-1 (human lung cancer) cells and moderate activity against MKN45 (human gastric cancer) and KB (human oral cancer) cells. nih.gov The mechanism often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells. researchgate.netcelljournal.org Studies on related compounds show that treatment of cancer cell lines can lead to morphological changes characteristic of apoptosis, such as cell rounding, detachment, and the formation of apoptotic bodies. nih.gov The activation of key apoptotic proteins, like caspases, is a biochemical hallmark of this process. nih.gov

Table 1: In Vitro Growth Inhibitory Activity of Woodfordin C

| Cell Line | Cancer Type | Activity Level |

|---|---|---|

| PC-1 | Human Lung Cancer | Remarkable |

| MKN45 | Human Gastric Cancer | Moderate |

| KB | Human Oral Cancer | Moderate |

Data derived from studies on the related compound Woodfordin C. nih.gov

Enzyme Inhibition Assays

The primary mechanism identified for the antitumor activity of this class of compounds is the inhibition of DNA topoisomerase II. nih.gov DNA topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. ebrary.net By inhibiting topoisomerase II, compounds like Woodfordin C prevent the re-ligation of DNA strands after they have been cleaved, which leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells. nih.govebrary.net

Studies have shown that Woodfordin C is a potent inhibitor of DNA topoisomerase II. researchgate.net Its inhibitory activity was found to be significantly stronger than that of established anticancer drugs like Etoposide (B1684455) and Adriamycin, which are also known topoisomerase II inhibitors. nih.gov This potent enzyme inhibition directly correlates with the compound's ability to block intracellular DNA synthesis, while having little effect on RNA and protein synthesis. nih.gov

Antioxidant Capacity Assessments (e.g., DPPH radical scavenging)

Extracts from Woodfordia fruticosa, the plant source of this compound, are known to possess significant antioxidant properties. nih.gov This activity is largely attributed to the high concentration of phenolic compounds, particularly hydrolyzable tannins, which is the class of molecules that this compound belongs to. ijpsonline.com Antioxidants function by neutralizing free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby preventing oxidative stress, which is implicated in numerous chronic diseases, including cancer. nih.gov

While extracts of the plant show potent radical scavenging activity, specific IC50 values (the concentration required to scavenge 50% of DPPH radicals) for isolated this compound are not extensively detailed in the available scientific literature. However, the strong antioxidant capacity of the source plant suggests that this compound contributes to this effect.

Antimicrobial Efficacy Testing (e.g., MIC determination)

Extracts and fractions from Woodfordia fruticosa have been evaluated for their efficacy against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is a standard measure used to determine the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.com

An n-butanol fraction of a Woodfordia fruticosa leaf extract was tested against several multidrug-resistant bacterial strains, demonstrating a broad spectrum of activity. semanticscholar.org The MIC values varied depending on the bacterial species, indicating selective efficacy. semanticscholar.org For instance, a lower MIC value was recorded against A. baumannii compared to P. aeruginosa. semanticscholar.org While these findings highlight the antimicrobial potential of the plant's constituents, specific MIC and Minimum Bactericidal Concentration (MBC) values for purified this compound are not specified in the reviewed literature.

Table 2: Antimicrobial Activity of Woodfordia fruticosa Leaf Extract (n-butanol fraction)

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| MRSA | 0.37 | 1.89 |

| S. pyogenes | 0.37 | 1.89 |

| A. baumannii | 0.141 | 1.89 |

| C. freundii | 0.37 | 1.89 |

| VRE | 0.83 | 4.27 |

| P. vulgaris | 0.83 | 9.63 |

| P. mirabilis | 1.89 | 9.63 |

| P. aeruginosa | 1.89 | 9.63 |

Data represents the activity of a fractionated extract, not purified this compound. semanticscholar.org

In Vivo Animal Models for Mechanistic and Efficacy Studies

Following promising in vitro results, preclinical studies often progress to in vivo animal models to assess a compound's efficacy and mechanism of action within a complex biological system. nih.gov

Leukemia and Cancer Models

The antitumor potential of Woodfordin C, a close analogue of this compound, has been confirmed in in vivo animal studies. nih.gov In one key study, Woodfordin C demonstrated significant growth inhibitory activity in a mouse model featuring subcutaneously inoculated colon38 adenocarcinoma. nih.gov This result provides crucial evidence that the potent in vitro activity of this compound class against cancer cells translates to an antitumor effect in a living organism. Such xenograft models are standard in preclinical oncology for evaluating the therapeutic potential of novel drug candidates. frontiersin.org While specific in vivo studies focusing solely on this compound in leukemia or other cancer models are not detailed in the available reports, the positive results for Woodfordin C strongly support the potential for this class of macrocyclic tannins as a basis for developing new anticancer agents. nih.govnih.gov

Inflammation Models

Currently, there is a notable lack of specific studies investigating the anti-inflammatory properties of isolated this compound in established preclinical inflammation models. While extracts of Woodfordia fruticosa, a plant from which related compounds have been isolated, have shown anti-inflammatory effects in models such as carrageenan-induced paw edema, the direct contribution and efficacy of this compound in these models have not been specifically elucidated. nih.govijpsr.com Research on other compounds isolated from Woodfordia species, such as catechin-7,4'-O-digallate from Woodfordia uniflora, has demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production and the expression of pro-inflammatory cytokines through the regulation of the NF-κB signaling pathway. semanticscholar.org However, similar detailed mechanistic studies for this compound are not available in the current scientific literature.

Models of Oxidative Stress

The antioxidant potential of this compound has not been extensively characterized in specific in vitro or in vivo models of oxidative stress. Studies on extracts from Woodfordia species have demonstrated significant antioxidant activity. For instance, methanolic and aqueous extracts of Woodfordia uniflora roots, containing compounds like bergenin (B1666849) and epigallocatechin 3-gallate, have shown potent scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. nih.gov Similarly, leaf extracts of Woodfordia fruticosa have exhibited strong antioxidant effects in both DPPH radical scavenging and ferric reducing power assays. mdpi.comnih.gov While these findings suggest that compounds within Woodfordia species possess antioxidant properties, specific data quantifying the antioxidant capacity of purified this compound is not presently available.

Antimicrobial Challenge Models

Specific data on the antimicrobial activity of this compound against various pathogens is limited. Research has been conducted on the antimicrobial properties of extracts and other compounds from Woodfordia species. For example, extracts from the roots of Woodfordia uniflora have shown antibacterial activity against pathogens such as Pseudomonas aeruginosa, Escherichia coli, Streptococcus pyogenes, and Staphylococcus aureus. nih.gov Furthermore, certain flavonoid glycosides isolated from Woodfordia uniflora have been found to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Another related compound, Woodfordin C, has been noted for its inhibitory activity towards DNA topoisomerase II, which is a potential mechanism for antimicrobial action. researchgate.net However, direct evidence and detailed studies, such as the determination of minimum inhibitory concentrations (MIC) for this compound against a panel of microorganisms, are not yet documented in the scientific literature.

Future Directions and Emerging Research Avenues for Woodfordin I

Identification of Novel Molecular Targets and Pathways

While initial studies have provided foundational insights into the pro-apoptotic mechanisms of Woodfordin I, a deeper understanding of its molecular interactions is crucial for its development as a therapeutic agent. Future research should focus on identifying and validating novel molecular targets and the intricate pathways it modulates.

One of the primary known mechanisms of this compound is the induction of apoptosis through the intrinsic mitochondria-dependent pathway. nih.gov In human chronic myelogenous leukemia (K562) cells, this compound treatment leads to a significant loss of mitochondrial transmembrane potential, the generation of reactive oxygen species (ROS), and the cytosolic release of cytochrome c. nih.gov This cascade results in the activation of caspase-9 and caspase-3, key executioners of apoptosis. nih.gov Furthermore, this compound has been shown to downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xL and decrease the levels of the Bcr-Abl fusion protein, a hallmark of chronic myelogenous leukemia. nih.gov

Building on this, future investigations could explore other potential targets. A related compound, Woodfordin C (Woodfruticosin), is a potent inhibitor of DNA topoisomerase II, an enzyme critical for DNA replication and a well-established target for anticancer drugs. nih.govnih.gov Given the structural similarity, it is plausible that this compound also interacts with this target, a hypothesis that warrants rigorous investigation.

Additionally, extracts from Woodfordia fruticosa, the plant source of this compound, exhibit significant anti-inflammatory properties. nih.govnih.gov Studies on related polyphenols suggest that these effects may be mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. researchgate.netmdpi.com Exploring the effect of pure this compound on the NF-κB pathway and other inflammatory signaling cascades could uncover novel mechanisms relevant to inflammation-driven cancers and other chronic inflammatory diseases.

Finally, preliminary evidence shows that extracts of Woodfordia fruticosa can inhibit carbohydrate-hydrolyzing enzymes such as α-amylase, suggesting a potential role in managing hyperglycemia. mdpi.com Investigating whether this compound is responsible for this activity could open new research avenues into its use for metabolic disorders.

| Target/Pathway | Evidence/Rationale | Potential Therapeutic Area | References |

|---|---|---|---|

| Mitochondrial Apoptosis Pathway | Demonstrated induction of apoptosis via loss of mitochondrial membrane potential, ROS generation, cytochrome c release, and caspase activation. | Oncology (Leukemia) | nih.gov |

| Bcr-Abl Fusion Protein | Shown to decrease levels of Bcr-Abl protein in K562 cells. | Oncology (Chronic Myelogenous Leukemia) | nih.gov |

| DNA Topoisomerase II | Inferred from the potent inhibitory activity of the related compound Woodfordin C. | Oncology | nih.govnih.gov |

| NF-κB Signaling Pathway | Inferred from the anti-inflammatory activity of Woodfordia fruticosa extracts and related polyphenols. | Inflammatory Diseases, Oncology | nih.govresearchgate.netmdpi.com |

| α-Amylase / α-Glucosidase | Inferred from the inhibitory activity of Woodfordia fruticosa extracts. | Metabolic Disorders (e.g., Diabetes) | mdpi.com |

Advanced Synthetic Strategies for Complex Analogues and Probes

The reliance on extraction from natural sources presents significant challenges for the sustainable supply and further development of this compound. The total synthesis of this complex macrocyclic dimer is a critical and ambitious future goal. Achieving a total synthesis would not only secure a reliable source of the compound but also open the door to creating a diverse library of analogues and chemical probes. stanford.edunih.gov

The process of total synthesis for a complex natural product often involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. nih.govyoutube.com This strategic approach would allow for the modular assembly of the this compound scaffold, enabling researchers to systematically modify different parts of the molecule.

The development of advanced synthetic strategies is essential for several key research objectives:

Structure-Activity Relationship (SAR) Studies: By creating a series of structural analogues, researchers can identify the key chemical features responsible for this compound's biological activity. nih.govmdpi.com This knowledge is invaluable for designing new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Development of Chemical Probes: Synthesizing analogues that incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups would create powerful tools for identifying and validating the direct molecular targets of this compound within the cell.

Overcoming Pharmacokinetic Challenges: Chemical modifications can be introduced to improve properties such as solubility, metabolic stability, and oral bioavailability, which are often suboptimal for large, complex natural products.

While the total synthesis of this compound has not yet been reported, the successful synthesis of other complex polyphenols and macrocycles provides a roadmap for how such a challenging project could be approached. stanford.edunih.gov

Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Insights

To gain a holistic and unbiased understanding of this compound's mechanism of action, the application of "omics" technologies is a vital future research direction. mdpi.com These high-throughput techniques can provide a global snapshot of the molecular changes occurring within a biological system in response to the compound.

Proteomics , the large-scale study of proteins, can be used to identify which proteins change in abundance or post-translational modification state after cells are treated with this compound. nih.govnih.gov This approach can reveal entire signaling pathways that are perturbed by the compound, moving beyond a single-target perspective. For instance, a quantitative proteomic analysis of this compound-treated cancer cells could uncover novel downstream effectors of the mitochondrial apoptosis pathway or identify entirely new protein targets. mdpi.comyoutube.com

Metabolomics , the comprehensive analysis of small-molecule metabolites, offers a complementary view by detailing the changes in a cell's metabolic state. nih.govwellcomeopenresearch.org By profiling metabolites in pathways such as glycolysis, the TCA cycle, and amino acid metabolism, researchers can understand how this compound affects cellular bioenergetics and biosynthetic processes. This is particularly relevant given its known effects on mitochondria, the hub of cellular metabolism. nih.govnih.gov

The integration of proteomic and metabolomic data can provide powerful, system-level insights into the drug's mechanism. nih.gov For example, observing a change in the abundance of a metabolic enzyme through proteomics can be correlated with a change in the levels of its substrate or product through metabolomics, providing a more complete and validated picture of the drug's impact.

| Omics Technology | Objective | Potential Insights | References |

|---|---|---|---|

| Proteomics | Identify global changes in protein expression and post-translational modifications. | - Discovery of novel drug targets.

| mdpi.comnih.govnih.gov |

| Metabolomics | Profile changes in cellular metabolite levels. | - Understanding of impact on cellular metabolism and bioenergetics.

| nih.govwellcomeopenresearch.org |

| Integrated Multi-Omics | Combine proteomic, metabolomic, and other omics data. | - Construction of a comprehensive, system-level model of the drug's mechanism of action.

| nih.gov |

Development of Targeted Delivery Systems for Enhanced Preclinical Efficacy

A major hurdle in translating promising natural products into clinical use is their often-poor biopharmaceutical properties, such as low aqueous solubility, limited stability, and poor bioavailability. Developing targeted drug delivery systems is a critical strategy to overcome these limitations and enhance the preclinical efficacy of this compound. nih.govmdpi.com

Nanoformulations, such as polymeric nanoparticles, liposomes, and micelles, offer a versatile platform for improving the delivery of therapeutic agents. nih.govcoledeforest.com These nanocarriers can encapsulate this compound, thereby:

Improving Solubility and Stability: Encapsulation can protect the compound from degradation in the physiological environment and increase its solubility in aqueous media. youtube.com

Enhancing Bioavailability: Nanoparticles can improve absorption and prolong circulation time, leading to greater exposure of the target tissue to the drug. nih.gov

Enabling Targeted Delivery: The surface of nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells. nih.govmdpi.com This active targeting strategy can increase drug accumulation at the tumor site while minimizing exposure to healthy tissues, thereby reducing potential toxicity. bio-integration.org

Research has already shown the feasibility of creating silver nanoparticles mediated by Woodfordia fruticosa extract, indicating that the plant's constituents are amenable to nanoformulation. dntb.gov.ua Future efforts should focus on developing well-characterized nanoformulations of purified this compound, such as biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles or liposomes. nih.govnih.gov These systems could significantly improve the therapeutic index of this compound, paving the way for more effective and safer preclinical and, eventually, clinical applications. bio-integration.org

Q & A

Q. Q1. What are the validated experimental protocols for isolating and characterizing Woodfordin I from natural sources?

Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC), HPLC, or TLC for purification . Characterization requires spectroscopic methods:

- NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) for structural elucidation.

- MS (HR-ESI-MS) to confirm molecular weight and formula.

- X-ray crystallography (if crystalline) for absolute configuration.

Ensure purity (>95%) via HPLC-PDA and report retention times. Experimental details must be replicable, with raw data (e.g., chromatograms, spectra) archived in supplementary materials .

Q. Q2. How can researchers design initial bioactivity assays for this compound while minimizing false positives?

Methodological Answer :

- Use dose-response curves to establish IC₅₀/EC₅₀ values.

- Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only).

- Validate target specificity via enzyme inhibition assays (e.g., kinase activity) with orthogonal methods (e.g., SPR for binding affinity).

- Address false positives by repeating assays in triplicate and using counter-screens against unrelated targets .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer :

- Conduct meta-analysis of existing data to identify variables (e.g., cell lines, assay conditions, compound purity).

- Perform sensitivity analyses to test if discrepancies arise from methodological differences (e.g., serum concentration in cell culture).

- Use multi-omics integration (transcriptomics/proteomics) to map off-target effects or synergistic pathways.

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up experiments .

Q. Q4. What strategies are recommended for elucidating the mechanism of action (MoA) of this compound when traditional target-based assays fail?

Methodological Answer :

- Employ chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners.

- Utilize genome-wide CRISPR screens to pinpoint genetic vulnerabilities linked to this compound sensitivity.

- Apply network pharmacology to model polypharmacological interactions and pathway enrichment.

- Validate findings using knockout/knockdown models (e.g., siRNA) and in vivo efficacy studies .

Data Management and Reproducibility

Q. Q5. How can researchers ensure reproducibility when reporting this compound’s physicochemical properties?

Methodological Answer :

- Provide detailed spectral data (NMR, MS) with instrument parameters (e.g., magnetic field strength, solvent peaks).

- Include crystallographic data (CCDC deposition number) for structure validation.

- Document batch-to-batch variability in purity and biological activity.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChEMBL .

Table 1 : Key Characterization Techniques for this compound

| Property | Method | Critical Parameters |

|---|---|---|

| Purity | HPLC-PDA | Column type, gradient, λ detection |

| Molecular Formula | HR-ESI-MS | Resolution (>30,000), calibration standard |

| Stereochemistry | 2D-NMR/X-ray | Solvent, temperature, crystal quality |